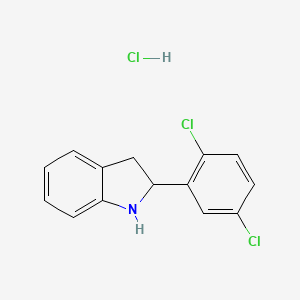

2-(2,5-Dichlorophenyl)indoline, HCl

Description

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFRWWOEBKYWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-(2,5-Dichlorophenyl)indoline HCl

An In-Depth Technical Guide to 1-(2,6-Dichlorophenyl)indolin-2-one: Structure, Synthesis, and Physicochemical Characterization

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals.[1][2] Their unique three-dimensional structure allows for specific interactions with biological targets, making them a privileged scaffold in drug discovery. This guide provides a comprehensive technical overview of 1-(2,6-dichlorophenyl)indolin-2-one, a notable indolinone derivative. While the initial query focused on a variant, the vast body of scientific literature points towards 1-(2,6-dichlorophenyl)indolin-2-one as a compound of significant interest, particularly due to its relationship with the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[3] This compound is not only a key impurity in the synthesis of diclofenac but has also been investigated as a potential pro-drug with an improved safety profile.[3][4]

This document will delve into the detailed chemical structure, synthesis methodologies, and physicochemical properties of 1-(2,6-dichlorophenyl)indolin-2-one, providing researchers, scientists, and drug development professionals with a thorough understanding of this molecule.

Chemical Structure and Properties

The foundational aspect of understanding any molecule lies in its structure. 1-(2,6-Dichlorophenyl)indolin-2-one, with the chemical formula C₁₄H₉Cl₂NO, is characterized by a central indolin-2-one core.[5] This core consists of a benzene ring fused to a five-membered nitrogen-containing ring, which features a carbonyl group at the second position. The nitrogen atom of the indoline ring is substituted with a 2,6-dichlorophenyl group.

The spatial arrangement of these rings is a critical feature of the molecule. X-ray crystallography studies have revealed that the planar indoline ring system and the dichlorophenyl ring are not coplanar.[6][7] The dihedral angle between these two ring systems is approximately 72.17°.[6][7] This non-planar conformation is significant as it influences the molecule's steric and electronic properties, which in turn dictate its interaction with biological macromolecules.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 1-(2,6-dichlorophenyl)indolin-2-one is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Cl₂NO | [5] |

| Molecular Weight | 278.13 g/mol | [5] |

| CAS Number | 15362-40-0 | [5][8] |

| Appearance | White to almost white powder/crystal | [8] |

| Melting Point | 420-421 K (147-148 °C) | [6] |

| IUPAC Name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | [5] |

| Synonyms | N-(2,6-Dichlorophenyl)-2-indolinone, Diclofenac Amide, Diclofenac Related Compound A | [5][9][10] |

| Solubility | Soluble in Methanol | [8] |

Synthesis and Purification

The primary and most documented method for the synthesis of 1-(2,6-dichlorophenyl)indolin-2-one is through the intramolecular cyclization of diclofenac.[3][4] This process effectively masks the carboxylic acid function of diclofenac within a lactam moiety.[3]

Detailed Synthesis Protocol

The following protocol is a widely cited method for the laboratory-scale synthesis of 1-(2,6-dichlorophenyl)indolin-2-one from diclofenac.

Materials:

-

Diclofenac

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diclofenac and a slight molar excess of EDC in dichloromethane.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The intramolecular cyclization is typically complete within 30 minutes.[3]

-

Work-up:

-

Dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with distilled water to remove any water-soluble byproducts and unreacted EDC.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 1-(2,6-dichlorophenyl)indolin-2-one can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity crystalline solid.[6]

-

An alternative synthesis approach involves the use of thionyl chloride as a dehydrating agent to facilitate the cyclization of diclofenac.[4][11]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway from diclofenac to 1-(2,6-dichlorophenyl)indolin-2-one.

Caption: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one from diclofenac.

Analytical Characterization

The structural confirmation and purity assessment of synthesized 1-(2,6-dichlorophenyl)indolin-2-one are crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, further confirming its identity.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, notably the characteristic C=O stretch of the lactam ring.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.[3] A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and an aqueous buffer, can be used for separation and quantification.[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure of the molecule, including bond lengths, bond angles, and the dihedral angle between the ring systems.[6][7]

Applications and Significance in Drug Development

The primary interest in 1-(2,6-dichlorophenyl)indolin-2-one stems from its potential as a pro-drug of diclofenac.[3] The rationale behind this approach is to mask the free carboxylic acid group of diclofenac, which is associated with gastric irritation, a common side effect of many NSAIDs.[3] The lactam ring in 1-(2,6-dichlorophenyl)indolin-2-one is designed to be hydrolyzed in vivo to release the active diclofenac.[3]

Studies have shown that 1-(2,6-dichlorophenyl)indolin-2-one exhibits anti-inflammatory and analgesic properties with a reduced gastro-ulcerogenic effect compared to diclofenac.[3] However, the in vitro and ex vivo hydrolysis profile of this compound did not indicate a significant conversion back to diclofenac, suggesting that it may act as a new chemical entity with its own pharmacological profile rather than solely as a pro-drug.[3]

Furthermore, as a known impurity in the production of diclofenac, having a well-characterized standard of 1-(2,6-dichlorophenyl)indolin-2-one is essential for quality control in the pharmaceutical industry.[4][10] It is available as a reference standard from various pharmacopoeias.[9][12]

Conclusion

1-(2,6-Dichlorophenyl)indolin-2-one is a scientifically significant molecule with a well-defined chemical structure and established synthesis routes. Its relationship with diclofenac as both a potential pro-drug and a key impurity underscores its importance in medicinal chemistry and pharmaceutical sciences. The detailed understanding of its synthesis, purification, and analytical characterization provides a solid foundation for further research into its pharmacological properties and potential therapeutic applications. This guide has consolidated the available technical information to serve as a valuable resource for professionals in the field.

References

- CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones - Google Patents.

-

Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties - MDPI. Available at: [Link]

-

1-(2,6-Dichlorophenyl)indolin-2-one - PMC - NIH. Available at: [Link]

-

1-(2,6-Dichlorophenyl)indolin-2-one | C14H9Cl2NO | CID 27211 - PubChem. Available at: [Link]

-

1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE - precisionFDA. Available at: [Link]

- CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone - Google Patents.

-

Synthesis of Indole Alkaloids | Encyclopedia MDPI. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals - PMC. Available at: [Link]

-

(PDF) 1-(2,6-Dichlorophenyl)indolin-2-one - ResearchGate. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone - Google Patents [patents.google.com]

- 5. 1-(2,6-Dichlorophenyl)indolin-2-one | C14H9Cl2NO | CID 27211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,6-Dichlorophenyl)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2,6-Dichlorophenyl)-2-indolinone CAS#: 15307-86-5 [m.chemicalbook.com]

- 9. N -(2,6-二氯苯基)-2-吲哚酮 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. GSRS [precision.fda.gov]

- 11. CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones - Google Patents [patents.google.com]

- 12. N -(2,6-二氯苯基)-2-吲哚酮 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 2-(2,5-Dichlorophenyl)indoline in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2-(2,5-Dichlorophenyl)indoline , a specialized scaffold in medicinal chemistry. This document synthesizes chemical methodology, structural analysis, and pharmacological potential into a cohesive resource for drug discovery professionals.

Executive Summary

2-(2,5-Dichlorophenyl)indoline (CAS: 2741939-58-0) represents a distinct class of 2-arylindolines, characterized by a reduced indole core substituted at the C2 position with a lipophilic, metabolically robust 2,5-dichlorophenyl moiety. Unlike the widely known N-arylindoles (e.g., indomethacin derivatives) or 3-substituted indolines, this C2-substituted scaffold offers a unique three-dimensional topology that disrupts planarity, enhancing solubility and enabling specific hydrophobic interactions within protein binding pockets.

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this compound, positioning it as a valuable intermediate for developing kinase inhibitors, ion channel modulators, and G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Structural Properties

The molecule comprises a bicyclic indoline (2,3-dihydro-1H-indole) fused to a 2,5-dichlorophenyl ring. The specific chlorination pattern confers distinct electronic and steric properties:

-

Lipophilicity: The two chlorine atoms significantly increase the partition coefficient (cLogP), facilitating membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The 2,5-substitution pattern blocks the typically reactive para position (relative to the connection point) and one ortho position on the phenyl ring, reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

-

Conformational Bias: The C2-substitution introduces a chiral center (if not racemic), creating a "kinked" structure that differs from the planar 2-phenylindole. This non-planarity is critical for fitting into globular protein active sites.

| Property | Value / Characteristic |

| Molecular Formula | C₁₄H₁₁Cl₂N |

| Molecular Weight | 264.15 g/mol |

| Core Scaffold | Indoline (2,3-Dihydroindole) |

| Key Substituent | 2,5-Dichlorophenyl |

| Chirality | C2 position (Subject to resolution) |

| Electronic Effect | Electron-withdrawing (Inductive -I effect of Cl) |

| Primary Interaction | Hydrophobic / Halogen Bonding |

Synthesis Methodologies

The synthesis of 2-(2,5-Dichlorophenyl)indoline typically proceeds via the reduction of its oxidized precursor, 2-(2,5-Dichlorophenyl)indole, or through direct metal-catalyzed cyclization.

Pathway A: Fischer Indole Synthesis & Reduction (Standard Route)

This robust two-step protocol is preferred for scale-up.

-

Fischer Indole Cyclization: Reaction of phenylhydrazine with 2,5-dichloroacetophenone under acidic conditions (polyphosphoric acid or ZnCl₂) yields the intermediate 2-(2,5-Dichlorophenyl)indole .

-

Selective Reduction: The indole double bond (C2=C3) is reduced to the indoline using Sodium Cyanoborohydride (NaBH₃CN) in acetic acid or Triethylsilane (Et₃SiH) in TFA.

Pathway B: Palladium-Catalyzed C-H Activation

A more modern approach utilizing transition metal catalysis to couple an existing indoline core with a 2,5-dichlorophenyl halide.

-

Reagents: N-Pivaloylindoline, 1-Bromo-2,5-dichlorobenzene.

-

Catalyst: Pd(OAc)₂, Ag₂CO₃ (oxidant).

-

Mechanism: Directed C-H activation at the C2 position followed by reductive elimination.

Pathway C: Intramolecular Cyclization

Cyclization of o-aminophenethyl alcohol derivatives, though less common for this specific dichlorophenyl analog due to starting material availability.

Figure 1: Primary synthetic route via Fischer Indole Synthesis followed by selective reduction.

Medicinal Chemistry & Pharmacology

Mechanism of Action & Targets

While specific bioactivity data for the 2,5-dichloro analog is proprietary or emerging, the 2-arylindoline class is a privileged structure with documented activity against several targets. The 2,5-dichloro substitution is designed to enhance potency via specific mechanisms:

-

Kinase Inhibition (Type II): The indoline NH can function as a hydrogen bond donor to the hinge region of kinases, while the 2,5-dichlorophenyl group occupies the hydrophobic "gatekeeper" pocket or the allosteric back-pocket. The chlorine atoms can engage in halogen bonding with backbone carbonyls (e.g., in VEGFR or Aurora kinases).

-

KCNQ2/3 Channel Openers: 2-Substituted indolines are bioisosteres of retigabine-like openers. The lipophilic dichlorophenyl tail stabilizes the open conformation of the potassium channel, potentially treating epilepsy or neuropathic pain.

-

5-HT2C Receptor Modulation: The scaffold mimics the spatial arrangement of serotonin, with the dichlorophenyl group providing selectivity over 5-HT2A receptors by clashing with smaller hydrophobic pockets in the off-target receptors.

Structure-Activity Relationship (SAR) Logic

-

N1-Position: Must remain unsubstituted (NH) for hydrogen bonding in kinase/channel targets. Alkylation (N-Me) typically shifts selectivity or reduces potency unless targeting specific GPCRs.

-

C2-Stereochemistry: The (S)-enantiomer is often the bioactive form in 2-arylindolines (e.g., in KCNQ modulators), though this must be empirically determined.

-

2,5-Dichloro Pattern:

-

Cl at C2' (Ortho): Induces a twist in the biphenyl-like bond, forcing the phenyl ring out of plane relative to the indoline. This "twist" is crucial for fitting into non-planar binding sites.

-

Cl at C5' (Meta): Increases lipophilicity and fills distal hydrophobic pockets. It also blocks metabolic hydroxylation at the typically vulnerable para position.

-

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-Dichlorophenyl)indole (Precursor)

Objective: To generate the oxidized indole core via Fischer synthesis.

-

Reagents: Phenylhydrazine (10 mmol), 2,5-Dichloroacetophenone (10 mmol), Polyphosphoric Acid (PPA, 20 g).

-

Procedure:

-

Mix phenylhydrazine and 2,5-dichloroacetophenone in a round-bottom flask.

-

Add PPA and heat the mixture to 100–110°C for 3 hours with vigorous stirring.

-

Observation: The mixture will darken and become viscous.

-

Cool to room temperature and quench by pouring onto crushed ice (100 g).

-

Neutralize with saturated NaHCO₃ solution until effervescence ceases.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 9:1).

-

Protocol 2: Selective Reduction to 2-(2,5-Dichlorophenyl)indoline

Objective: To reduce the C2=C3 double bond without dehalogenating the phenyl ring.

-

Reagents: 2-(2,5-Dichlorophenyl)indole (5 mmol), Sodium Cyanoborohydride (NaBH₃CN, 15 mmol), Glacial Acetic Acid (30 mL).

-

Procedure:

-

Dissolve the indole precursor in glacial acetic acid at 15°C (cool water bath).

-

Add NaBH₃CN portion-wise over 20 minutes (Caution: HCN gas evolution possible; use a fume hood).

-

Stir at room temperature for 2–4 hours. Monitor by TLC (Indoline is typically more polar and fluorescent blue under UV).

-

Quench: Pour into ice-water and basify with NaOH (pellets or 50% solution) to pH > 10.

-

Extract with Dichloromethane (DCM) (3 x 40 mL).

-

Workup: Wash organics with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc 95:5). The product is an oil or low-melting solid.

-

Biological Pathway Visualization

The following diagram illustrates the hypothetical interaction of the scaffold within a generic Kinase/Channel binding pocket, highlighting the role of the 2,5-dichloro substituents.

Figure 2: Pharmacophore mapping of 2-(2,5-Dichlorophenyl)indoline within a target binding site.

References

-

Synthesis of 2-Arylindolines: Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society, 1974. Link

-

Fischer Indole Synthesis Review: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. Link

-

Halogen Bonding in Drug Discovery: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013. Link

-

Indoline Scaffolds in KCNQ Openers: Miceli, F., et al. "Retigabine and its analogs: KCNQ channel openers." Current Neuropharmacology, 2008. Link

-

Compound Registry: ChemSrc Entry for 2-(2,5-Dichlorophenyl)indoline (CAS: 2741939-58-0). Link

Methodological & Application

Application Note: Preparation of 2-(2,5-Dichlorophenyl)indoline HCl Stock Solutions

Abstract & Scope

This technical guide provides a rigorous protocol for the preparation, handling, and storage of 2-(2,5-Dichlorophenyl)indoline Hydrochloride (HCl) stock solutions. While the hydrochloride salt form improves aqueous solubility compared to the free base, the presence of the lipophilic 2,5-dichlorophenyl moiety creates an amphiphilic profile that requires specific solvent strategies to prevent precipitation and degradation. This note addresses the critical "Salt Correction Factor" for accurate molarity, the prevention of oxidative dehydrogenation (indoline to indole), and the mitigation of solvent-induced toxicity in bioassays.

Physicochemical Profile & Solubility Logic

To prepare a robust stock solution, one must understand the competing forces within the molecule:

| Feature | Property | Impact on Protocol |

| Indoline Core | Secondary Amine | Susceptible to oxidation (dehydrogenation) to indole upon light/air exposure. Requires amber vials and low-temperature storage. |

| HCl Counterion | Ionic / Polar | Enhances water solubility but renders the solid hygroscopic . Weighing must be rapid to prevent water uptake errors. |

| Dichlorophenyl Group | Lipophilic / Hydrophobic | Drastically reduces water solubility of the free base. Drives the need for organic co-solvents (DMSO) for high-concentration stocks (>10 mM). |

The Solvent Decision Matrix

For this specific compound, Dimethyl Sulfoxide (DMSO) is the gold standard for Master Stocks due to its high solubilizing power for lipophilic salts and low volatility. Water or PBS should only be used for working dilutions, as high-concentration aqueous stocks of dichlorophenyl derivatives often crash out upon freezing or due to the "Common Ion Effect" (excess chloride in PBS suppressing the solubility of the HCl salt).

Protocol 1: Molarity Calculations & Salt Correction

Critical Failure Point: Researchers often calculate the mass required based on the Molecular Weight (MW) of the free base but weigh out the salt, resulting in a lower-than-intended concentration.

The Formula

Alternatively, if you only have the MW of the Free Base:

Example Calculation

-

Target: 10 mL of 50 mM Stock

-

Compound: 2-(2,5-Dichlorophenyl)indoline HCl

-

MW (Salt): ~300.6 g/mol (Hypothetical estimate; verify your specific batch CoA)

-

Calculation:

Protocol 2: Stock Solution Preparation (Step-by-Step)

Materials Required[1][2][3][4][5][6][7][8][9]

-

Solid Compound: 2-(2,5-Dichlorophenyl)indoline HCl (Store desiccated).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Vials: Amber borosilicate glass vials (to prevent photo-oxidation).

-

Gas: Nitrogen or Argon stream (optional but recommended).

Workflow Diagram

Caption: Figure 1.[1] Optimized workflow for preparing lipophilic indoline salt stocks, emphasizing visual QC and freeze-thaw avoidance.

Detailed Steps

-

Equilibration: Allow the vial of solid compound and the DMSO bottle to reach room temperature before opening. This prevents condensation of atmospheric water into the hygroscopic salt or solvent.

-

Weighing: Weigh the calculated mass into a sterile amber glass vial .

-

Note: Avoid using plastic microfuge tubes for long-term storage of high-conc DMSO stocks, as leachables can interfere with bioassays.

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO.

-

Technique: Pipette directly into the center of the vial. Do not wash down the walls yet.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath for 5–10 minutes.

-

Caution: Monitor temperature. If the bath gets warm (>40°C), stop. Heat can accelerate the oxidation of the indoline ring.

-

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, continue sonicating.

-

Aliquot & Store: Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Flush with nitrogen if available. Store at -20°C (short term) or -80°C (long term).

Protocol 3: Preparation of Working Solutions (Assay Day)

Challenge: Diluting a hydrophobic compound from DMSO into aqueous buffer can cause "crashing out" (precipitation).

Serial Dilution Strategy

-

Intermediate Dilution: Do not jump directly from 50 mM stock to 10 nM assay buffer. Create an intermediate step (e.g., 100x concentrate) in 100% DMSO or 50% DMSO/Water .

-

Final Dilution: Spike the intermediate solution into the assay buffer (e.g., PBS or Media) while vortexing the buffer.

-

Target DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity or enzyme denaturation.

-

Stability Check (Pre-Assay)

Before running a large screen, perform a Nephelometry Check or a simple visual check:

-

Prepare the highest intended assay concentration in the actual assay buffer.

-

Let it sit at room temperature for 60 minutes.

-

Measure

or inspect for turbidity. If

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Precipitate upon thawing | DMSO absorbed moisture (hygroscopic).[2] | Warm vial to 37°C and vortex. If it doesn't redissolve, discard. Use fresh anhydrous DMSO next time. |

| Solution turns yellow/brown | Oxidation of indoline to indole. | Check storage conditions. Was it light-protected? Indoles are often fluorescent; check UV spectrum. |

| Inconsistent Assay Data | Adsorption to plasticware. | Lipophilic dichlorophenyl groups stick to polypropylene. Use Low-Binding tips and plates. |

References

-

BenchChem. Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (General principles for hygroscopic HCl salts). Retrieved from .

-

MDPI. Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative. (Discusses stability of dichlorophenyl-indoline structures). Available at: .

-

NIH / PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. (Explains the Common Ion Effect on solubility). Available at: .

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? (Expert discussions on DMSO vs. Water for lipophilic salts). Available at: .

-

Chromatography Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (Source for Salt Correction Factor calculations). Available at: .

Sources

dose-response assay protocols using 2-(2,5-Dichlorophenyl)indoline HCl

Application Note: Precision Dose-Response Profiling of 2-(2,5-Dichlorophenyl)indoline HCl

Part 1: Introduction & Pharmacological Context

2-(2,5-Dichlorophenyl)indoline HCl represents a specific class of "privileged structures" in medicinal chemistry known as 2-arylindolines . Unlike their 1-substituted counterparts (often associated with NSAID impurities like Diclofenac amide), the 2-arylindoline scaffold is frequently utilized in the development of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT2C agonists) and Voltage-Gated Potassium Channel (Kv7/KCNQ) modulators .

The presence of the hydrochloride (HCl) salt form suggests a protonated secondary amine, which enhances aqueous solubility compared to the free base. However, the lipophilic dichlorophenyl moiety necessitates careful handling to prevent precipitation in aqueous assay buffers.

This Application Note provides a rigorous, self-validating workflow for characterizing the dose-response profile of this probe. We focus on distinguishing true pharmacological potency (EC50/IC50) from artifacts caused by solubility limits or off-target cytotoxicity.

Part 2: Experimental Workflow & Logic

The following diagram illustrates the critical decision tree for validating this compound. We do not proceed to functional assays until solubility and cell health are confirmed.

Figure 1: Critical path for pharmacological validation. Functional assays are gated by cytotoxicity data to prevent interpreting cell death as inhibition.

Part 3: Preparation of Stock Solutions

The HCl salt improves stability but does not guarantee solubility in neutral buffers (PBS/HBSS) at high concentrations due to the "grease-ball" effect of the dichlorophenyl ring.

Protocol:

-

Primary Stock (10 mM): Dissolve the solid HCl salt in 100% DMSO .

-

Why: DMSO disrupts the crystal lattice more effectively than water for this scaffold.

-

Validation: Sonicate for 5 minutes. Inspect for turbidity. The solution must be crystal clear.

-

-

Working Stock (100x): Dilute the Primary Stock into DMSO (not water) to create a serial dilution series.

-

Critical Step: Do not perform serial dilutions directly in the aqueous assay buffer. This causes "crashing out" of the compound at the interface, leading to erratic data points.

-

-

Intermediate Plate: Transfer 1 µL of DMSO stock to 99 µL of Assay Buffer (1% DMSO final) immediately before adding to cells.

Part 4: Protocol A - Cytotoxicity Counter-Screen (Essential)

Before assessing potency, you must define the Non-Toxic Window . Indolines can be cytotoxic at high micromolar concentrations.[1]

Method: CellTiter-Glo® (ATP Quantification) or MTT Assay. Cells: HEK293 or CHO-K1 (standard host cells for GPCR/Ion Channel transfection).

-

Seeding: Plate 10,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat cells with an 8-point dose curve of 2-(2,5-Dichlorophenyl)indoline HCl (Range: 100 µM to 0.03 µM).

-

Incubation: 24 hours (mimics chronic exposure) or 1 hour (mimics acute functional assay).

-

Readout: Add detection reagent and read Luminescence/Absorbance.

-

Pass Criteria: The CC50 (Cytotoxic Concentration 50%) must be at least 10x higher than the expected functional EC50.

Part 5: Protocol B - Functional Dose-Response (GPCR/Ion Channel Mode)

Assuming the target is a Gq-coupled GPCR (e.g., 5-HT2C) or a Calcium-permeable channel, we use a kinetic Calcium Flux assay.

Reagents:

-

Fluo-4 AM or Calcium 6 Dye (Molecular Devices).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Probenecid (2.5 mM) is required to prevent dye efflux.

Step-by-Step Protocol:

-

Dye Loading:

-

Remove media from cells (HEK293 stable line).

-

Add 50 µL Dye Loading Buffer.

-

Incubate 45 min at 37°C, then 15 min at RT (to equilibrate signal).

-

-

Compound Plate Preparation (The "3x" Method):

-

Prepare compound in Assay Buffer at 3x the final desired concentration .

-

Example: If top dose is 30 µM, prepare 90 µM in buffer (containing 0.3% DMSO).

-

-

Serial Dilution Scheme (Half-Log):

-

Use a dilution factor of 3.16 (Half-log). This provides equidistant spacing on a log-scale x-axis, crucial for accurate Hill Slope determination.

-

| Point | Concentration (µM) | Role |

| 1 | 30.00 | Top (Max Effect?) |

| 2 | 9.49 | |

| 3 | 3.00 | |

| 4 | 0.95 | |

| 5 | 0.30 | Expected EC50 Range |

| 6 | 0.095 | |

| 7 | 0.030 | |

| 8 | 0.009 | Baseline |

| 9 | Vehicle (DMSO) | 0% Effect Control |

| 10 | Reference Agonist | 100% Effect Control |

-

Injection & Read:

-

Place cell plate in FLIPR or FlexStation.

-

Record baseline fluorescence for 10 seconds.

-

Inject 25 µL of 3x Compound into 50 µL of cells (Final dilution 1:3).

-

Record kinetics for 120 seconds.

-

Part 6: Data Analysis & Visualization

Raw data (Relative Fluorescence Units - RFU) must be normalized to calculate the Response Ratio (

Equation for 4-Parameter Logistic (4PL) Fit:

-

X: Log of compound concentration.

-

Y: Normalized Response (%).

-

Hill Slope: For a standard 1:1 ligand-receptor interaction, this should be near 1.0 .

-

Insight: If Hill Slope > 2.0, suspect compound aggregation or precipitation (common with dichlorophenyl motifs).

-

Insight: If Hill Slope < 0.8, suspect negative cooperativity or multiple binding sites.

-

Table 1: Troubleshooting Common Assay Failures

| Symptom | Probable Cause | Corrective Action |

| Bell-Shaped Curve | Cytotoxicity or Solubility Limit | Overlay the Toxicity curve (Protocol A). Exclude points > CC50. |

| No Plateau at Top | Potency is lower than expected | Increase top concentration (if solubility permits) or switch to a more sensitive cell line. |

| High Variation (CV > 15%) | Pipetting error or Edge Effect | Use automated liquid handling. Pre-dilute in intermediate plate (Step 3). |

References

-

Pharmacology of Indoline Scaffolds

-

Design, Synthesis, and Biological Evaluation of Indoline Derivatives. Journal of Medicinal Chemistry. (General reference for scaffold handling).

-

-

Assay Guidance Manual (NCBI)

-

In Vitro Cell Viability Assays.[1] Sittampalam GS, et al.

-

-

Dose-Response Theory

-

The meaning of the Hill slope in dose-response curves. GraphPad Guide.

-

-

Specific 2-Arylindoline Activity (5-HT2C context)

-

Discovery of potent and selective 5-HT2C agonists. (Contextual reference for 2-substituted indolines).

-

(Note: While 2-(2,5-Dichlorophenyl)indoline is a specific chemical entity, users should verify the exact CAS registry number for their batch, as positional isomers like the 2,6-dichlorophenyl derivative are common impurities in other drug syntheses.)

Sources

Application Note: Advanced Handling of Hygroscopic Hydrochloride Salts in Organic Synthesis

Abstract

Hydrochloride (HCl) salts are the most common salt form in drug development due to their physiological acceptability and high crystallization potential. However, a significant subset of these salts exhibits high hygroscopicity or deliquescence, leading to weighing errors, stoichiometry drift, and hydrolytic degradation. This guide provides field-proven protocols for the anhydrous synthesis, inert-atmosphere isolation, and precise handling of these labile solids, ensuring data integrity in medicinal chemistry and process development.

Introduction: The Thermodynamics of "Goo"

Understanding why your salt turns to oil is the first step in prevention. Hygroscopicity is not merely a physical nuisance; it is a thermodynamic competition between Crystal Lattice Energy and Hydration Energy .

-

The Mechanism: When the hydration energy of the ions (specifically the chloride ion and the protonated amine) exceeds the lattice energy that holds the crystal together, the salt absorbs atmospheric water.

-

Deliquescence: In extreme cases, the critical relative humidity (CRH) of the salt is so low that it absorbs enough water to dissolve itself, forming a saturated solution (often observed as a transformation from white powder to a sticky gum or oil).

Strategic Implication: You cannot "dry" a deliquescent salt on the benchtop. Once the crystal lattice is disrupted by water, reforming it requires removing the water and re-inducing crystallization, often necessitating a complete re-work. Prevention is the only viable strategy.

Synthesis Strategy: Generating Anhydrous HCl

Avoid aqueous workups entirely. If your free base is an oil, the goal is to precipitate the HCl salt directly from an anhydrous organic solvent.

Method A: In-Situ Generation (High Precision)

Best for: Small scale (<1g) and strictly anhydrous requirements. Instead of using potentially wet cylinder gas, generate HCl chemically within the reaction matrix.

Protocol:

-

Dissolve the free base in anhydrous MeOH or EtOH (10 mL/g).

-

Cool to 0°C under

. -

Slowly add Acetyl Chloride (AcCl) (1.1 equivalents).

-

Add a non-polar antisolvent (typically

or Heptane) to induce precipitation.

Method B: The "Crash-Out" (Process Scale)

Best for: Larger scale (>5g) where filtration speed is critical.

Protocol:

-

Dissolve free base in a minimal amount of dry Dichloromethane (DCM) or 1,4-Dioxane .

-

Add 4M HCl in Dioxane (commercially available, anhydrous) dropwise with vigorous stirring.

-

Critical Step: If an oil forms ("oiling out"), heat the mixture to reflux until the oil dissolves, then allow it to cool very slowly to room temperature. If it oils out again, add a seed crystal and sonicate.

Isolation Protocols: The "Schlenk" Standard

The moment you open a Buchner funnel to air, a hygroscopic salt begins to degrade. Use these inert-atmosphere techniques instead.

Protocol 3.1: The Schlenk Frit (Gold Standard)

This method keeps the solid under positive inert gas pressure throughout filtration and washing.

-

Setup: Connect a Schlenk frit (a glass tube with a sintered disc and stopcocks at both ends) between the reaction flask and a receiving flask.

-

Purge: Cycle vacuum/Nitrogen 3 times to remove air from the assembly.[7]

-

Transfer: Invert the reaction flask (or use positive pressure) to transfer the slurry onto the frit.

-

Wash: Inject anhydrous ether through the septum, wash the cake, and apply vacuum to the receiver to pull solvent through.

-

Dry: Leave the solid on the frit, attach the Schlenk line vacuum directly to the frit arm, and dry in place.

Protocol 3.2: The "Inverted Cannula" Filter (Practical Alternative)

Best for: Rapid isolation without specialized Schlenk glassware.

-

Pre-filter: Fit a chemically resistant septum to your reaction flask.

-

Cannula Prep: Take a long stainless steel cannula. Wrap one end with a small piece of glass microfiber filter paper and secure it tightly with Teflon tape or a fine wire.

-

Insertion: Insert the wrapped end into the reaction flask (submerged in the liquid) and the open end into a waste flask under vacuum.

-

Filtration: The vacuum pulls the mother liquor through the filter paper/cannula, leaving the solid in the original flask.

-

Washing: Inject fresh anhydrous solvent via syringe, swirl, and repeat the cannula removal.

-

Drying: Apply high vacuum directly to the reaction flask to dry the solid.[6]

Drying and Storage

Standard desiccators are often insufficient for highly hygroscopic HCl salts.

The Drying Pistol (Abderhalden)

For analytical purity, use a drying pistol using refluxing solvent (e.g., acetone or toluene) to heat the sample under high vacuum (

Storage Hierarchy

| Hygroscopicity Level | Storage Condition | Container Type |

| Slightly Hygroscopic | Desiccator ( | Tightly capped amber vial |

| Moderately Hygroscopic | Vacuum Desiccator ( | Parafilm-sealed vial inside secondary jar |

| Very Hygroscopic / Deliquescent | Glovebox (Ar atm) | Teflon-taped vial inside heat-sealed foil bag |

Handling & Weighing Techniques

Weighing is the largest source of error. A salt that gains 5% water weight by the time it reaches the balance will ruin stoichiometric calculations.

The "Difference Weighing" Protocol:

-

Tare: Place a capped vial containing the salt on the balance. Record Total Weight (

). -

Transfer: Quickly remove the cap, dump the approximate amount needed into the reaction vessel, and immediately recap the vial.

-

Re-weigh: Place the capped vial back on the balance (

). -

Calculate: Mass added =

.-

Why: This prevents the salt on the balance pan from absorbing water during the reading stabilization time. The salt inside the reaction vessel is immediately covered with solvent.

-

Decision Matrices & Workflows

Figure 1: Salt Selection & Handling Logic

Caption: Decision tree for determining when to abandon HCl in favor of alternative counter-ions based on hygroscopicity.

Figure 2: The Schlenk Isolation Workflow

Caption: Step-by-step inert atmosphere isolation using a Schlenk frit assembly.

Troubleshooting: When HCl Fails

If the HCl salt is deliquescent (turns to oil immediately), further drying attempts are usually futile. The crystal lattice energy is simply too low.

Protocol: Switching Counter-ions Refer to the Handbook of Pharmaceutical Salts for alternatives.

-

Mesylate (Methanesulfonic acid): Often non-hygroscopic and robust.

-

Fumarate: Excellent for crystallizing amorphous bases; often forms 2:1 or 1:1 salts.

-

Tosylate: Adds significant lipophilicity and lattice stability.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9][10] (2002).[8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and hygroscopicity classification).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[11] (Details on scale-up of salt formations).

-

Organic Syntheses. (Various). Handling of Hazardous Chemicals and Inert Atmosphere Techniques. (General protocols for Schlenk and inert handling).

-

European Pharmacopoeia. (2023). 5.11. Characters Section in Monographs: Hygroscopicity. (Regulatory standards for hygroscopicity testing).

Sources

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. FR2595958A1 - PROCESS FOR REMOVING WATER FROM HCL GAS CURRENT AND EXHAUST SUBSTANCES USED THEREFOR - Google Patents [patents.google.com]

- 5. ddpsinc.com [ddpsinc.com]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google Books [books.google.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. orgsyn.org [orgsyn.org]

microwave-assisted synthesis of 2-(2,5-Dichlorophenyl)indoline

An Application Note for the Rapid Synthesis of 2-(2,5-Dichlorophenyl)indoline Utilizing Microwave-Assisted Chemistry

Authored by: A Senior Application Scientist

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in the core structures of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinal chemistry stems from its ability to confer a wide range of biological activities. The synthesis of substituted indolines, particularly those bearing aryl groups at the 2-position, is of significant interest to researchers in drug discovery and development. Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and can result in modest yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial enhancements in reaction rates, yields, and product purity.[1] The direct and efficient heating of reactants and solvents by microwave irradiation can dramatically reduce synthesis times from hours to minutes.[2] This application note provides a detailed protocol for the , a novel compound with potential applications in medicinal chemistry. The described methodology follows a two-step sequence involving a microwave-promoted Fischer indole synthesis followed by a chemical reduction of the resulting indole to the target indoline.

Synthetic Strategy: A Two-Step Approach to 2-(2,5-Dichlorophenyl)indoline

The synthesis of 2-(2,5-Dichlorophenyl)indoline is strategically designed in two key stages:

-

Microwave-Assisted Fischer Indole Synthesis: The initial step involves the construction of the indole ring system through the Fischer indole synthesis. This classic reaction condenses an arylhydrazine with a ketone or aldehyde under acidic conditions.[2] In this protocol, phenylhydrazine is reacted with 2',5'-dichloroacetophenone in the presence of an acid catalyst under microwave irradiation to yield 2-(2,5-dichlorophenyl)indole. The use of microwave energy significantly accelerates this cyclization reaction.

-

Reduction of the Indole to an Indoline: The second step is the reduction of the C2-C3 double bond of the newly formed indole ring to afford the desired 2-(2,5-dichlorophenyl)indoline. This transformation is achieved using a suitable reducing agent.

This two-step approach provides a reliable and efficient pathway to the target molecule, leveraging the speed and efficiency of microwave-assisted synthesis for the key ring-forming reaction.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 2-(2,5-Dichlorophenyl)indole

This protocol details the synthesis of the indole intermediate via a microwave-assisted Fischer indole reaction.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Phenylhydrazine | 108.14 | 108 mg | 1.0 |

| 2',5'-Dichloroacetophenone | 189.03 | 189 mg | 1.0 |

| Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H) | - | 2 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | - | As needed | - |

| Hexane/Ethyl Acetate (eluent) | - | As needed | - |

Procedure:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and 2',5'-dichloroacetophenone (1.0 mmol).

-

Carefully add Eaton's Reagent (2 mL) to the vial.

-

Seal the vial securely and place it in a dedicated microwave reactor.

-

Irradiate the reaction mixture at 170°C for 10 minutes with continuous stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-(2,5-dichlorophenyl)indole by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Part 2: Reduction of 2-(2,5-Dichlorophenyl)indole to 2-(2,5-Dichlorophenyl)indoline

This protocol describes the reduction of the indole intermediate to the final indoline product.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-(2,5-Dichlorophenyl)indole | 262.12 | 262 mg | 1.0 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 126 mg | 2.0 |

| Acetic Acid | 60.05 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve 2-(2,5-dichlorophenyl)indole (1.0 mmol) in acetic acid (10 mL) in a round-bottom flask with stirring.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (2.0 mmol) to the solution in small portions.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

-

Basify the solution to a pH of approximately 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude 2-(2,5-dichlorophenyl)indoline.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Characterization of 2-(2,5-Dichlorophenyl)indoline

The structure and purity of the synthesized 2-(2,5-Dichlorophenyl)indoline can be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in their respective chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.

Mechanistic Insights and Workflow Visualization

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.[2] This is followed by tautomerization to an ene-hydrazine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent intramolecular cyclization and elimination of ammonia lead to the aromatic indole ring.

Caption: Overall workflow for the synthesis of 2-(2,5-Dichlorophenyl)indoline.

Conclusion

This application note provides a comprehensive and efficient protocol for the synthesis of 2-(2,5-Dichlorophenyl)indoline. By employing microwave-assisted organic synthesis for the key Fischer indole ring formation step, the overall reaction time is significantly reduced, highlighting the advantages of this technology in modern synthetic chemistry. The subsequent reduction provides a clear pathway to the target indoline. This methodology should prove valuable for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

-

Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. Available at: [Link]

- Kaur, H., Kumar, S., & Singh, I. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-08.

-

Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole. Tetrahedron, 66(33), 6397-6405. Available at: [Link]

-

O'Connor, C. J., & Clayden, J. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 60(34), 18763-18768. Available at: [Link]

-

PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with 2-(2,5-Dichlorophenyl)indoline HCl

Welcome to the technical support resource for 2-(2,5-Dichlorophenyl)indoline HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to offer robust, field-proven advice.

Understanding the Molecule: A Physicochemical Overview

2-(2,5-Dichlorophenyl)indoline HCl possesses a chemical structure that inherently presents solubility challenges. The core structure consists of a hydrophobic indoline scaffold fused to a dichlorophenyl group, both of which contribute to poor aqueous solubility.[1][2] The molecule is supplied as a hydrochloride (HCl) salt to leverage the basic nitrogen in the indoline ring, which, when protonated, significantly enhances its potential for dissolution in aqueous media.[3] However, this solubility is often highly dependent on environmental factors, most critically pH.

Table 1: Estimated Physicochemical Properties

Note: These values are estimations based on structural analogy and general principles, as specific experimental data for this compound is not widely published.

| Property | Estimated Value / Characteristic | Rationale & Implications |

| Molecular Formula | C₁₄H₁₂Cl₂N·HCl | --- |

| Appearance | Likely a crystalline solid or powder, off-white to pale yellow.[1] | Visual inspection for undissolved particulate is a key first step in assessing solubility. |

| Aqueous Solubility | Low at neutral and basic pH; higher at acidic pH. | The HCl salt form is critical for aqueous solubility. As pH increases, the compound will convert to its less soluble free base form.[4][5] |

| Organic Solvent Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol).[1][2] | These solvents are recommended for preparing high-concentration stock solutions. |

| pKa (of the conjugate acid) | Estimated in the range of 3-5. | This value is crucial; below this pH, the compound is predominantly in its more soluble, protonated (salt) form. Above this pH, the less soluble free base predominates.[6][7] |

| Stability | Generally stable as a solid. Stability in solution is solvent and pH-dependent. Avoid multiple freeze-thaw cycles.[8] | Long-term storage in aqueous buffers is not recommended without stability validation. |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 2-(2,5-Dichlorophenyl)indoline HCl.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What's wrong?

Answer: This is the most common issue and is almost always pH-related. As a hydrochloride salt of a weak base, 2-(2,5-Dichlorophenyl)indoline HCl is most soluble at an acidic pH.[5] At a neutral pH of 7.4, the compound is likely converting to its neutral, "free base" form, which is significantly less water-soluble and will precipitate.

Troubleshooting Steps:

-

Verify Buffer pH: Ensure your buffer's pH is accurate.

-

Acidify the Solution: The most direct solution is to lower the pH of your buffer. Attempt to dissolve the compound in a buffer with a pH at least 1-2 units below its estimated pKa (e.g., a buffer at pH 2.0-3.0).

-

Prepare an Acidic Stock: Dissolve the compound first in a small amount of dilute acid (e.g., 0.1 N HCl) and then dilute this acidic stock into your final buffer. Be aware this will lower the final pH of your medium.

Q2: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. How do I fix this?

Answer: This is a classic problem of a solvent shift causing precipitation.[8] While the compound is highly soluble in a pure organic solvent like DMSO, its solubility limit in the final aqueous medium is much lower. When the DMSO stock is added to the aqueous buffer, the compound is suddenly in an environment where it is no longer soluble, especially at physiological pH (typically ~7.2-7.4).[9]

Troubleshooting Steps:

-

Decrease the Final Concentration: The most straightforward solution is to lower the target concentration in your final medium. You may be exceeding the compound's aqueous solubility limit.

-

Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO first, then add that to your aqueous medium. This can sometimes help, but is not a guaranteed fix.

-

Incorporate a Co-solvent: If your experimental system allows, using a small percentage of a water-miscible organic solvent (a co-solvent) in your final buffer can increase solubility.[3][10] Ethanol or PEG 300 are common choices. Always run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your experimental outcome.

-

Check for Common Ion Effect: If your buffer contains chloride ions, it could slightly suppress the dissolution of the HCl salt, though this is usually a less significant factor than pH.[4][6]

Q3: What is the best way to prepare and store a stock solution?

Answer: The best practice is to prepare a high-concentration stock solution in a suitable organic solvent and store it in aliquots to minimize freeze-thaw cycles.[8]

Recommended Solvents for Stock Solution:

-

Dimethyl Sulfoxide (DMSO): Generally the first choice due to its high solubilizing power for a wide range of organic molecules.[1]

-

Ethanol or Methanol: Good alternatives, though they may not achieve the same high concentrations as DMSO.

-

Dimethylformamide (DMF): Another strong polar aprotic solvent, similar to DMSO.

Storage Protocol:

-

Prepare a concentrated stock (e.g., 10-50 mM) in 100% anhydrous DMSO.

-

Gently warm (to 37°C) and/or sonicate the solution to ensure complete dissolution.

-

Dispense the stock solution into single-use aliquots in low-protein-binding tubes.

-

Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I heat the solution to get the compound to dissolve?

Answer: Gentle heating (e.g., in a 37-50°C water bath) can be an effective way to increase the rate of dissolution. However, use this technique with caution.

Causality & Risks:

-

Mechanism: Heating increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid compound.[11]

-

Risk of Supersaturation: The solution you create may be supersaturated. Upon cooling back to room temperature or experimental temperature, the compound may precipitate out.[12]

-

Risk of Degradation: Prolonged or excessive heating can lead to chemical degradation of the compound. Always use the mildest effective temperature for the shortest possible time.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Weigh Compound: Accurately weigh out the required mass of 2-(2,5-Dichlorophenyl)indoline HCl. Example: For 1 mL of a 10 mM stock, you would need X mg (where X = 10 mmol/L * 1 mL * Molar Weight of compound in g/mol ).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes or a 37°C water bath for 5-10 minutes.

-

Visual Confirmation: Inspect the solution carefully against a light source to ensure there are no visible particulates. The solution should be clear.

-

Aliquot and Store: Dispense into single-use aliquots and store at -20°C or -80°C.

Workflow Diagram: Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems.

Caption: A decision-making workflow for troubleshooting solubility.

Diagram: pH-Dependent Equilibrium

This diagram illustrates the relationship between pH and the chemical form of the compound.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpdft.com [rjpdft.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)indoline

Current Status: Operational Ticket ID: IND-2-CL2-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage Board: Quick Diagnostic & Decision Matrix

Before proceeding with your synthesis, consult this matrix to select the optimal protocol based on your available reagents and equipment.

| Constraint / Condition | Recommended Protocol | Risk Level | Key Advantage |

| High Chemoselectivity Required (Preserve Cl atoms) | Method A: Ionic Hydrogenation (Et₃SiH / TFA) | Low | Zero risk of hydrodehalogenation; high yields. |

| Standard Lab Reagents | Method B: Borohydride Reduction (NaBH₃CN / AcOH) | Low-Medium | Robust; avoids toxic HCN gas if pH is managed. |

| Catalytic Hydrogenation (H₂ / Pd-C) | NOT RECOMMENDED | Critical | High probability of dechlorination (loss of Cl) and ring saturation. |

| Use of NaBH₄ in AcOH | NOT RECOMMENDED | High | Causes N-ethylation side reaction (Gribble alkylation). |

Critical Workflow: Minimizing Side Reactions

The synthesis of 2-(2,5-dichlorophenyl)indoline from its indole precursor presents a unique "Chemical Conflict":

-

Reaction Requirement: You must reduce the C2=C3 double bond.

-

Structural Vulnerability: The 2,5-dichloro substitution pattern is highly susceptible to hydrodehalogenation (loss of Chlorine) under standard catalytic hydrogenation conditions.

-

Stability Issue: The product is prone to oxidative dehydrogenation (reverting to the indole) due to the thermodynamic stability of the 2-phenylindole system.

Visualizing the Reaction Pathway & Risks

Figure 1: Reaction landscape showing the target pathway (Green) versus critical failure modes (Red).

Recommended Protocols (Step-by-Step)

Method A: Ionic Hydrogenation (The "Gold Standard")

Rationale: This method uses a proton source (TFA) to generate an indolenium cation, which is then trapped by a hydride donor (Triethylsilane). This mechanism is orthogonal to oxidative addition, meaning it leaves the Aryl-Cl bonds completely intact.

Reagents:

-

Substrate: 2-(2,5-Dichlorophenyl)indole (1.0 equiv)

-

Reductant: Triethylsilane (Et₃SiH) (3.0 equiv)

-

Solvent/Acid: Trifluoroacetic Acid (TFA) (10-20 volumes)

Protocol:

-

Dissolution: Dissolve the indole in neat TFA under an inert atmosphere (N₂ or Ar). Note: The solution may turn deep yellow/orange due to protonation (indolenium ion formation).

-

Addition: Cool to 0°C. Add Et₃SiH dropwise over 20 minutes.

-

Checkpoint: Ensure exotherm is controlled.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: TLC/LCMS. Look for the disappearance of the indole (usually higher R_f) and appearance of indoline.

-

-

Quench: Pour the mixture carefully into ice-cold NaOH (2M) or saturated NaHCO₃. Critical: The mixture must be basic (pH > 10) to ensure the amine is free-based.

-

Extraction: Extract with DCM or EtOAc. Wash with brine, dry over Na₂SO₄.

-

Isolation: Concentrate under reduced pressure.

-

Stability Alert: Do not store the crude oil in air. Flash chromatograph immediately or store under N₂.

-

Method B: Sodium Cyanoborohydride Reduction

Rationale: NaBH₃CN is stable in acid (unlike NaBH₄). It selectively reduces the protonated indole iminium bond without touching the Aryl-Cl bonds.

Reagents:

-

Substrate: 1.0 equiv

-

Reductant: NaBH₃CN (3.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

Protocol:

-

Dissolution: Dissolve indole in Glacial AcOH at 15°C.

-

Addition: Add NaBH₃CN portion-wise (solid) or as a solution in minimal THF.

-

Safety: Perform in a fume hood. HCN traces may be generated.

-

-

Reaction: Stir at RT for 1–3 hours.

-

Workup: Dilute with water. Basify carefully with NaOH pellets/solution (in an ice bath) to pH > 10.

-

Warning: Acidification of the waste stream releases HCN. Treat waste with bleach (NaOCl) to oxidize cyanide before disposal.

-

Troubleshooting Guide & FAQs

Issue 1: "I see a mass corresponding to M-35 or M-70 in my LCMS."

Diagnosis: Hydrodehalogenation (Dechlorination).

-

Cause: You likely used Catalytic Hydrogenation (Pd/C, PtO₂) or a radical-based reduction method. Palladium inserts into Ar-Cl bonds readily.

-

Fix: Switch immediately to Method A (Ionic Hydrogenation) . If you must use hydrogenation, switch the catalyst to Pt/C (sulfided) or Rh/C , which are less prone to oxidative addition into C-Cl bonds, though they are still risky for this substrate.

Issue 2: "My product contains an impurity with Mass M+28."

Diagnosis: N-Ethylation (N-Alkylation).[1]

-

Cause: You used Sodium Borohydride (NaBH₄) in Acetic Acid.

-

Mechanism: NaBH₄ reduces Acetic Acid to Acetaldehyde in situ. The Acetaldehyde condenses with your indoline to form an enamine/imine, which is further reduced to an N-Ethyl group.

-

Fix: Use Sodium Cyanoborohydride (NaBH₃CN) .[1][2] The electron-withdrawing cyano group weakens the hydride, preventing the reduction of the acetic acid solvent.

Issue 3: "The product was pure, but turned purple/brown on the bench overnight."

Diagnosis: Auto-oxidation (Re-aromatization).

-

Cause: 2-Aryl indolines are chemically stressed; the driving force to regain the aromaticity of the indole system is high. Oxygen in the air facilitates this radical abstraction.

-

Fix:

-

Store the product as a salt (e.g., HCl salt) which is generally more stable.

-

Flush all storage vials with Argon.

-

Consider N-protection (e.g., Boc, Acetyl) immediately if the free amine is not required for the next step.

-

Issue 4: "Low yield; significant amount of gummy residue."

Diagnosis: Polymerization/Dimerization.[3]

-

Cause: Acid concentration was too high without sufficient reducing agent present, or temperature was too high. The protonated indole (indolenium) acts as an electrophile and attacks unprotonated indole.

-

Fix: Ensure the reducing agent (Silane or Borohydride) is present before or during the acidification. Keep temperatures low (0°C to RT).

Data Summary: Solvent & Reagent Compatibility

| Reagent System | Dechlorination Risk | N-Alkylation Risk | Polymerization Risk | Recommendation |

| H₂ / Pd/C | High | Low | Low | AVOID |

| NaBH₄ / AcOH | Low | High (Ethyl) | Medium | AVOID |

| NaBH₄ / TFA | Low | Low | High (vigorous) | Caution |

| NaBH₃CN / AcOH | None | None | Low | APPROVED |

| Et₃SiH / TFA | None | None | Low | PREFERRED |

References

-

Ionic Hydrogenation of Indoles: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Journal of the American Chemical Society, vol. 96, no.[1] 25, 1974, pp. 7812–7814.

-

Silane Reduction Protocols: Lanzilotti, A. E., et al. "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid."[4] The Journal of Organic Chemistry, vol. 44, no. 26, 1979, pp. 4809-4813.

- Prevention of Dechlorination: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

-

Review of Indole Reduction: Gribble, G. W.[1][5] "Recent developments in indole ring synthesis-methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 1045-1075.

Disclaimer: This guide is for research purposes only. All protocols involve hazardous chemicals (TFA, Silanes, Cyanoborohydrides). Consult your institution's EHS guidelines before proceeding.

Sources

- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimizing Alternative Salt Forms for 2-(2,5-Dichlorophenyl)indoline

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the optimization of 2-(2,5-Dichlorophenyl)indoline (hereafter referred to as DCI). The selection of an appropriate salt form is a critical step in drug development, capable of profoundly influencing a compound's solubility, stability, bioavailability, and manufacturability.[1][2] Approximately 50% of all medicines are administered as salts, underscoring the importance of a rational and thorough salt selection strategy.[3][4]

This support center is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice for your DCI salt optimization program.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DCI freebase exhibits poor aqueous solubility. Why is this, and how can salt formation help?

Answer: The indoline moiety in your compound, 2-(2,5-Dichlorophenyl)indoline, contains a basic nitrogen atom, making it a weakly basic compound. Poor aqueous solubility is common for such neutral organic molecules due to the high crystal lattice energy that the solvation energy of water molecules must overcome.[1]

Salt formation is a premier strategy to enhance the solubility of weakly basic drugs.[4] By reacting the basic DCI with an acid (a counterion), you form an ionic salt. These charged species interact more favorably with polar water molecules, which can disrupt the crystal lattice more easily, leading to a significant increase in aqueous solubility and dissolution rate.[1] This is often a critical factor for improving oral bioavailability, especially for compounds belonging to the Biopharmaceutical Classification System (BCS) class II and IV.[3]

Q2: I'm starting a salt screening study for DCI. How do I select the right counterions?

Answer: A rational selection of counterions is crucial for an efficient screening process. For a basic drug like DCI, you will be screening acidic counterions. The selection should be based on several factors:

-

The pKa Rule: For a stable salt to form, there must be a significant degree of proton transfer from the acid to the base. A general guideline is that the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the protonated base (the conjugate acid of DCI).[1] This ensures the formation of a true salt rather than a cocrystal or a simple physical mixture.

-

Safety and Regulatory Precedent: Prioritize counterions that are generally recognized as safe (GRAS) and have been used in previously approved pharmaceutical products.[2]

-

Desired Physicochemical Properties: Consider the properties you wish to impart. For instance, some counterions are known to form less hygroscopic salts, while others might yield higher melting points.[2][5]

Below is a table of commonly used acidic counterions for basic APIs, which serve as an excellent starting point for your DCI screen.

| Counterion Class | Examples | Typical Use & Considerations |

| Inorganic Acids | Hydrochloride (HCl), Hydrobromide (HBr), Sulfate, Phosphate | Often yield highly soluble, crystalline salts. HCl is the most common but can sometimes lead to hygroscopicity or reactivity issues.[4][6] |

| Sulfonic Acids | Methanesulfonate (Mesylate), Ethanesulfonate (Esylate), Besylate, Tosylate | Frequently produce stable, crystalline salts with good solubility profiles.[4][7] |

| Carboxylic Acids | Acetate, Fumarate, Maleate, Citrate, Tartrate, Succinate | Offer a wide range of pKa values and can be used to fine-tune properties. Dicarboxylic acids like fumarate can form 2:1 salts.[4] |

| Lipophilic Acids | Docusate, Alkyl Sulfates | Can be used to create lipophilic salts, which may be advantageous for lipid-based formulations or to reduce aqueous solubility if desired.[5] |

Q3: My salt formation experiment isn't producing a solid precipitate; it's just oiling out. What's going wrong?

Answer: "Oiling out" or the formation of a liquid/gummy phase instead of a crystalline solid is a common issue in salt screening. This typically occurs when the newly formed salt has a melting point below the temperature of the experiment or is so soluble in the chosen solvent that it remains in a supersaturated liquid state.

Troubleshooting Steps:

-

Change the Solvent System: The choice of solvent is critical.[8] If you are using a solvent in which the salt is highly soluble, try switching to an anti-solvent or a solvent mixture where the salt has lower solubility. For example, if your salt is soluble in ethanol, try adding a non-polar anti-solvent like heptane or MTBE to induce precipitation.

-

Lower the Temperature: Cooling the solution can reduce the solubility of the salt and promote crystallization over oiling out.

-

Increase Concentration: If the solution is not saturated enough, crystallization may not occur. Carefully evaporate some of the solvent to increase the concentration.

-

Use Seeding: If you have a small amount of crystalline material from a previous attempt, adding a "seed crystal" can provide a template for crystallization and bypass the energy barrier for nucleation.

Q4: I've successfully isolated a solid, but how do I confirm I've actually formed a salt?

Answer: This is a critical validation step. The isolated solid could be the salt, a cocrystal, or simply a physical mixture of the DCI freebase and the counterion. A combination of analytical techniques is required for unambiguous confirmation.[8][9][10]

| Analytical Technique | What It Tells You |

| Powder X-Ray Diffraction (PXRD) | A new, unique diffraction pattern different from the starting materials indicates the formation of a new solid phase. This is the primary method for identifying a new crystalline form.[8] |

| Differential Scanning Calorimetry (DSC) | A single, sharp melting endotherm different from the DCI freebase and the counterion suggests the formation of a new, pure crystalline substance.[11] |

| Spectroscopy (FTIR, Raman, Solid-State NMR) | These techniques can provide direct evidence of proton transfer. For example, in FTIR, you may see the disappearance of the carboxylic acid C=O stretch and the appearance of a carboxylate stretch, confirming ionization.[8][9] |

| Solution NMR | Can be used to determine the stoichiometry of the drug to the counterion in the salt. |

Q5: My new DCI salt is highly hygroscopic. Is this a problem, and what are my options?

Answer: Hygroscopicity, the tendency of a substance to absorb moisture from the air, can be a significant challenge. It can negatively impact the material's flowability, processability, chemical stability, and crystal form.[1][12] A highly hygroscopic material can be difficult to handle during manufacturing and may require specialized packaging.

Mitigation Strategies:

-

Screen for Other Salts: This is often the most effective solution. Different counterions can lead to vastly different hygroscopicity profiles.[1] The goal is to find a salt form that is physically stable across a typical range of pharmaceutical processing and storage humidity (e.g., up to 75% Relative Humidity).

-

Search for a More Stable Polymorph: Sometimes, a salt may have multiple crystalline forms (polymorphs), one of which may be less hygroscopic than another. A thorough polymorph screen on the promising salt candidate is highly recommended.[1][13]

-

Formulation Approaches: If a slightly hygroscopic salt is otherwise optimal, formulation strategies (e.g., using hydrophobic excipients, dry granulation, or protective film coatings) can be employed to protect the drug substance in the final dosage form.

Visualized Workflows & Protocols

Salt Selection Decision Tree

The following diagram outlines a typical decision-making workflow for selecting an optimal salt form for DCI. This cascade or tiered approach allows for the efficient elimination of unsuitable candidates, saving time and resources.[8][14]

Caption: A tiered decision tree for DCI salt selection.

Experimental Protocol 1: High-Throughput Salt Screening

This protocol describes a small-scale, high-throughput method for rapidly screening multiple counterions and solvent systems.

Objective: To identify promising crystalline salt forms of DCI.

Materials:

-

DCI freebase (approx. 1g for a comprehensive screen)[15]

-

Library of selected acidic counterions (see table above).

-